Pentyltrichlorosilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(pentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl3Si/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQAHIRKOXFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl3Si | |
| Record name | AMYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861726 | |
| Record name | Trichloro(pentyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyltrichlorosilane appears as a colorless to yellow liquid with a pungent odor. It is combustible and has a flash point of 145 °F. Corrosive to metals and tissue., Colorless to yellow liquid with a sharp pungent odor; [HSDB] | |
| Record name | AMYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloropentylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
320 °F at 760 mmHg (USCG, 1999), 172 °C; 60.5 °C at 15 mm Hg | |
| Record name | AMYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloropentylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
145 °F (USCG, 1999), 145 °F (63 °C) OC | |
| Record name | AMYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloropentylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.137 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.1330 g/cu cm at 20 °C | |
| Record name | AMYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloropentylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.45 [mmHg] | |
| Record name | Trichloropentylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS TO YELLOW LIQUID | |
CAS No. |
107-72-2 | |
| Record name | AMYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloropentylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloropentylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyltrichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/amyltrichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trichloropentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloropentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9GP7288ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trichloropentylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Precursor Chemistry of Pentyltrichlorosilane
Advanced Synthetic Routes for Pentyltrichlorosilane Production
The synthesis of this compound is primarily achieved through three main industrial processes: hydrosilylation, the Grignard reaction, and the direct process. mdpi.comlibretexts.orggelest.com
Hydrosilylation: This is a widely used method involving the addition of a silicon-hydrogen bond across a carbon-carbon double bond. libretexts.org In the context of this compound synthesis, this typically involves the reaction of 1-pentene (B89616) with trichlorosilane (B8805176) (HSiCl₃). libretexts.orgsci-hub.se The reaction is commonly catalyzed by transition metal complexes, with platinum-based catalysts like chloroplatinic acid (H₂PtCl₆) being particularly effective, often enabling the reaction to proceed at moderate temperatures with high yields. sci-hub.sequalitas1998.net The general reaction is exothermic and can be very rapid. sci-hub.se Research has shown that both pentene-1 and pentene-2 can yield n-pentylsilanes under these catalytic conditions. sci-hub.se
Grignard Reaction: This classic organometallic reaction provides another route to form the silicon-carbon bond in this compound. gelest.com The process involves the reaction of a pentyl Grignard reagent (e.g., pentylmagnesium bromide) with a silicon halide, typically silicon tetrachloride (SiCl₄). gelest.comutexas.edu The Grignard reagent, prepared from an alkyl halide and magnesium metal, acts as a nucleophile, attacking the electrophilic silicon center. utexas.edualfa-chemistry.com While historically significant for the development of organosilane chemistry, the Grignard route has been largely superseded by more efficient methods like hydrosilylation for large-scale production. gelest.com
Direct Process (Müller-Rochow Process): This process, a cornerstone of the silicone industry, involves the direct reaction of an alkyl halide with elemental silicon at high temperatures, typically in the presence of a copper catalyst. mdpi.com For this compound, this would involve the reaction of pentyl chloride with silicon. This method allows for the cost-effective and large-scale production of organochlorosilanes. mdpi.com
Interactive Data Table: Comparison of Synthetic Routes for this compound
| Synthetic Route | Reactants | Catalyst/Conditions | Key Characteristics |
| Hydrosilylation | 1-Pentene, Trichlorosilane | Platinum complexes (e.g., H₂PtCl₆), Moderate temperatures | High yield, Exothermic, Rapid reaction. libretexts.orgsci-hub.se |
| Grignard Reaction | Pentylmagnesium halide, Silicon tetrachloride | Anhydrous ether or THF solvent | Versatile for various organosilanes, Historically significant. gelest.comalfa-chemistry.com |
| Direct Process | Pentyl chloride, Silicon | Copper catalyst, High temperatures (e.g., 300 °C) | Cost-effective for large-scale production. mdpi.comwikipedia.org |
Precursor Development and Optimization for Enhanced Yield and Purity
The quality of precursors is paramount for achieving high yield and purity of the final this compound product.
In the Grignard synthesis , the reaction is highly sensitive to moisture and protic impurities, which can quench the highly reactive Grignard reagent. Therefore, the use of anhydrous solvents, typically diethyl ether or tetrahydrofuran, is essential. alfa-chemistry.com The purity of the magnesium and the pentyl halide also influences the efficiency of Grignard reagent formation. alfa-chemistry.com
The Direct Process relies on high-purity silicon and pentyl chloride. The efficiency and selectivity of this process are influenced by the physical and chemical properties of the silicon powder and the catalyst. mdpi.com
Mechanistic Insights into this compound Formation
The mechanisms underlying these synthetic routes have been the subject of extensive research.
The Chalk-Harrod mechanism is a widely accepted model for hydrosilylation catalyzed by transition metals. libretexts.org It involves the following key steps:
Oxidative Addition: The silicon-hydride bond of trichlorosilane adds to the metal center of the catalyst.
Olefin Coordination: The 1-pentene molecule coordinates to the metal complex.
Migratory Insertion: The coordinated pentene inserts into the metal-hydride or metal-silicon bond.
Reductive Elimination: The resulting alkylsilyl complex undergoes reductive elimination to release the this compound product and regenerate the active catalyst. libretexts.org
The formation of a Grignard reagent is understood to proceed via a single electron transfer (SET) mechanism on the surface of the magnesium metal. utexas.edu The subsequent reaction with silicon tetrachloride involves the nucleophilic attack of the carbanionic carbon of the pentyl group on the electrophilic silicon atom, leading to the displacement of a chloride ion and the formation of the Si-C bond. utexas.edualfa-chemistry.com
The Direct Process mechanism is complex and involves radical intermediates formed on the surface of the silicon-copper contact mass. The alkyl halide reacts with the silicon surface to form a surface-bound silyl (B83357) radical, which can then react further to yield the desired organochlorosilane product.
Green Chemistry Principles in Organosilane Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. dakenchem.com In the context of organosilane synthesis, this includes several key areas:
Catalyst Development: There is a focus on developing more efficient and recyclable catalysts. For hydrosilylation, this includes heterogenizing homogeneous catalysts by anchoring them to solid supports, which simplifies catalyst separation and reuse. mdpi.com The use of less toxic and more abundant metals as catalysts is also an active area of research. csic.es
Solvent Selection: Efforts are being made to replace hazardous organic solvents with greener alternatives. bohrium.com For instance, research into solvent-free synthesis conditions or the use of more environmentally benign solvents is ongoing. bohrium.com
Atom Economy: Hydrosilylation is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. csic.es This minimizes waste generation.
Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperatures and pressures) reduces the energy consumption of the process. csic.es
Waste Reduction: The direct process, while effective, can generate byproducts. Optimizing reaction conditions and developing closed-loop systems to recycle byproducts contribute to a more sustainable process. dakenchem.com
The development of biodegradable organosilane compounds is another aspect of green chemistry aimed at reducing their environmental persistence. dakenchem.com
Self Assembled Monolayers Sams from Pentyltrichlorosilane
Fundamental Principles of Pentyltrichlorosilane SAM Formation
The formation of self-assembled monolayers (SAMs) from this compound on hydroxylated surfaces, such as silicon oxide (SiO₂), is a spontaneous process driven by the reaction of the silane (B1218182) headgroup with the substrate. This process can be understood through a two-step mechanism.
First, the trichlorosilyl (B107488) headgroup of the this compound molecule undergoes hydrolysis in the presence of a thin layer of surface-adsorbed water. The three chlorine atoms are replaced by hydroxyl groups, forming an intermediate pentylsilanetriol. This step is crucial as it activates the molecule for bonding to the substrate and for polymerization with neighboring molecules.
The second step involves a condensation reaction. The newly formed silanol (B1196071) groups react with the hydroxyl groups present on the substrate surface (e.g., Si-OH), forming strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds. This anchors the this compound molecule to the surface. Simultaneously, adjacent pentylsilanetriol molecules react with each other, forming a cross-linked polysiloxane network parallel to the substrate surface. This network provides stability to the monolayer. The formation of this siloxane network is a key mechanism for creating a robust film. researchgate.net The self-assembly process requires a clean environment to prevent contaminants from interfering with monolayer quality. sigmaaldrich.comsigmaaldrich.com
Kinetics and Thermodynamics of SAM Growth on Substrate Surfaces
The growth of this compound SAMs is a thermodynamically favorable process, driven by the formation of stable covalent bonds between the silane and the substrate and the van der Waals interactions between the alkyl chains. The kinetics of SAM formation from alkyltrichlorosilanes are influenced by several factors, including substrate cleanliness, temperature, solvent, water concentration, and the concentration of the silane solution.
The initial stage of SAM growth is typically rapid, characterized by the quick adsorption and covalent binding of this compound molecules to the reactive sites on the substrate. This is followed by a slower reorganization phase, where the molecules arrange themselves to maximize packing density and intermolecular interactions. While specific kinetic data for this compound is not extensively detailed, studies on other short-chain alkyltrichlorosilanes suggest that the growth time constant is dependent on the number of carbon atoms in the alkyl chain. rsc.org The process is often modeled as a diffusion-limited aggregation. rsc.org The presence of a minimal amount of water is essential to catalyze the hydrolysis of the chlorosilane headgroup, which is a prerequisite for the subsequent condensation reactions.
Molecular Ordering and Structural Organization within this compound SAMs
Research utilizing Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy has demonstrated that self-assembled monolayers of this compound (C5) are disordered. researchgate.net This lack of order is attributed to the insufficient van der Waals forces between the short pentyl chains. Unlike longer alkyl chains (e.g., C12 to C18), which can achieve a quasi-crystalline, all-trans conformation, the weaker intermolecular attractions between pentyl groups are not strong enough to overcome the thermal energy and the steric constraints of the polysiloxane network, resulting in a more liquid-like, conformationally disordered film. researchgate.netnih.gov
Influence of Alkyl Chain Length on SAM Packing Density and Order
The length of the alkyl chain is a critical parameter that governs the packing density and degree of order within organosilane SAMs. A clear trend is observed where longer alkyl chains lead to more densely packed and highly ordered monolayers. nih.govresearchgate.net
The attractive van der Waals interactions between adjacent alkyl chains increase with chain length. For molecules like octadecyltrichlorosilane (B89594) (C18), these forces are substantial enough to drive the chains into a tightly packed, pseudo-crystalline arrangement with a significant population of all-trans conformations. nih.gov In stark contrast, the pentyl chains of this compound provide weak inter-chain cohesion, leading to a significantly lower packing density and a higher number of conformational defects (gauche conformations). researchgate.netnih.gov Studies comparing various n-alkyltrichlorosilanes have shown that while chains with 12-18 carbons form extremely ordered systems, C5 SAMs are disordered. researchgate.net
| Compound | Alkyl Chain Length | Observed Molecular Order |
| This compound | C5 | Disordered |
| Dodecyltrichlorosilane (B1359458) | C12 | High |
| Octadecyltrichlorosilane | C18 | High |
| Triacontyltrichlorosilane | C30 | Disordered |
| This table illustrates the relationship between alkyl chain length and the resulting molecular order in self-assembled monolayers, based on findings from NEXAFS spectroscopy. researchgate.net |
Correlation between Molecular Organization and Interfacial Properties
The molecular-level organization of a SAM directly influences its macroscopic interfacial properties, such as wettability and friction. The disordered nature of this compound SAMs results in a less dense and rougher surface at the molecular level compared to the smooth, methyl-terminated surfaces of well-ordered, long-chain SAMs.
This disorder exposes more of the underlying alkyl chains and potentially the substrate, leading to different interfacial energy and frictional characteristics. For instance, studies on various alkylsilane SAMs have unequivocally concluded that molecular organization, which is critically dependent on chain length, is a key factor in controlling and predicting frictional properties. researchgate.net Highly ordered SAMs, such as those from dodecyltrichlorosilane (C12), exhibit lower friction coefficients, whereas the disordered C5 SAMs have different tribological characteristics. researchgate.net The packing and order are known to greatly influence electron transport measurements as well, with molecular order being highly desirable for reproducible electronic properties. nih.gov
Control of SAM Film Order and Molecular Orientation
Controlling the molecular order and orientation in SAMs is crucial for tailoring surface properties for specific applications. rsc.org For this compound, achieving a high degree of order is inherently challenging due to its short alkyl chain. However, several general strategies can be employed to influence the final film structure.
Key deposition parameters include the temperature, humidity, and composition of the deposition solution. rsc.org The rate of hydrolysis and condensation can be tuned by carefully controlling the amount of water present during the self-assembly process. The choice of solvent can also affect the diffusion of molecules to the surface and their subsequent organization. While these parameters can optimize the formation of the siloxane network, the intrinsic limitation for this compound remains the weak inter-chain van der Waals forces. Therefore, significant improvements in order, comparable to that of long-chain alkylsilanes, are not typically expected.
Heterogeneous and Mixed Monolayer Systems Involving this compound
Creating mixed SAMs, where two or more different silane molecules are assembled on the same substrate, offers a powerful method for fine-tuning surface properties. This compound can be co-assembled with other organosilanes to generate surfaces with tailored characteristics.
For example, this compound could be mixed with a longer-chain alkyltrichlorosilane, such as octadecyltrichlorosilane. In such a system, the long-chain component would tend to form ordered domains, while the shorter pentyl chains would introduce controlled disorder or "defects." This approach can be used to systematically vary properties like wettability, adhesion, and protein resistance. The final composition of the mixed SAM is generally dependent on the composition of the silanization solution. nih.gov By incorporating this compound into a mixed monolayer with molecules bearing different terminal functional groups (e.g., amino or oligo(ethylene glycol) groups), one can create multifunctional surfaces where the pentyl groups act as inert spacers, controlling the density and accessibility of the functional groups. nih.gov
Surface Functionalization and Modification with Pentyltrichlorosilane
Silanization Processes for Substrate Surface Modification
Silanization is a chemical process that involves the deposition of silane (B1218182) compounds onto a substrate to alter its surface properties. For pentyltrichlorosilane, this process is primarily aimed at creating a hydrophobic surface layer. The effectiveness of the silanization is highly dependent on the chosen deposition technique, which can be broadly categorized into vapor-phase and solution-phase methods.
Vapor-phase deposition (VPD) is a common method for creating thin, uniform silane films. In this process, the substrate is exposed to vaporized this compound in a controlled environment. The deposition can be carried out under atmospheric or reduced pressure. Low-pressure VPD is often preferred as it can lead to more ordered and uniform monolayer coatings.
A typical VPD process involves placing the substrate in a sealed chamber, which is then evacuated. This compound is heated in a separate container to increase its vapor pressure, and the vapor is introduced into the chamber. The substrate temperature is also a critical parameter and is generally maintained between 50°C and 120°C to facilitate the reaction between the silane and the surface hydroxyl groups. The presence of a thin layer of adsorbed water on the substrate is crucial for the initial hydrolysis of the trichlorosilyl (B107488) group.
| Parameter | Typical Range | Purpose |
| Pressure | Low Vacuum to Atmospheric | Controls mean free path of molecules |
| Substrate Temperature | 50 - 120 °C | Promotes surface reaction |
| Deposition Time | Minutes to Hours | Influences layer completeness |
| Precursor Temperature | Varied to achieve ~5 mmHg vapor pressure | Controls silane concentration in vapor |
Interactive Data Table: Typical Vapor-Phase Deposition Parameters
This table outlines the general conditions for vapor-phase deposition of alkyltrichlorosilanes, which are applicable to this compound.
Solution-phase silanization offers a more accessible alternative to vapor-phase deposition. In this method, the substrate is immersed in or coated with a solution containing this compound. The choice of solvent is critical; anhydrous organic solvents such as toluene (B28343) or hexane (B92381) are commonly used to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
A general protocol involves preparing a dilute solution of this compound (typically 1-5% by volume) in an anhydrous solvent. The substrate, after being thoroughly cleaned and dried to ensure the presence of surface hydroxyl groups, is immersed in the silane solution. The reaction is often carried out at room temperature or with gentle heating and can take anywhere from several minutes to several hours. Following the deposition, the substrate is rinsed with fresh solvent to remove any non-covalently bonded silane molecules and then cured, often by baking at a temperature around 100-120°C, to promote the formation of a stable siloxane network on the surface.
| Step | Description | Key Parameters |
| 1. Substrate Preparation | Cleaning and drying to expose hydroxyl groups. | Cleaning agent, drying temperature. |
| 2. Solution Preparation | Dissolving this compound in an anhydrous solvent. | Solvent type, silane concentration (1-5%). |
| 3. Immersion | Submerging the substrate in the silane solution. | Immersion time, temperature. |
| 4. Rinsing | Washing with fresh solvent to remove excess silane. | Solvent type. |
| 5. Curing | Heating to promote covalent bond formation and cross-linking. | Curing temperature (100-120°C), time. |
Interactive Data Table: General Solution-Phase Silanization Protocol
This table provides a step-by-step guide for a typical solution-phase silanization process with this compound.
Tailoring Surface Energy and Wettability through this compound Coatings
The primary motivation for using this compound in surface modification is to alter the surface energy and, consequently, the wettability of the substrate. The nonpolar, five-carbon alkyl chain of the pentyl group creates a low-energy surface that repels polar liquids like water.
The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. The deposition of a this compound monolayer lowers the surface energy of the substrate. This reduction is primarily due to the replacement of high-energy polar hydroxyl groups with low-energy nonpolar pentyl groups.
| Alkyl Chain Length | Expected Water Contact Angle (on smooth silicon) | Expected Surface Energy |
| Methyl (C1) | ~80-90° | Higher |
| Pentyl (C5) | ~90-100° (estimated) | Intermediate |
| Octadecyl (C18) | ~110-112° | Lower |
Interactive Data Table: Effect of Alkyl Chain Length on Wettability (Illustrative)
This table illustrates the general trend of increasing hydrophobicity with longer alkyl chains. The value for this compound is an estimation based on this trend.
Mechanisms of Covalent Coating and Interfacial Bonding (Si-O-Si linkage)
The formation of a durable this compound coating relies on a two-step reaction mechanism: hydrolysis followed by condensation.
Hydrolysis: The process begins with the hydrolysis of the trichlorosilyl group of the this compound molecule. This reaction is initiated by the presence of water molecules, either from the atmosphere or as a thin adsorbed layer on the substrate surface. Each of the three chloro groups is replaced by a hydroxyl group, forming a reactive pentylsilanetriol intermediate and releasing hydrogen chloride as a byproduct.
Si(Cl)₃R + 3H₂O → Si(OH)₃R + 3HCl (where R is the pentyl group)
Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation reactions. This can occur in two ways:
Interfacial Bonding: A silanol group on the pentylsilanetriol molecule reacts with a hydroxyl group on the substrate surface (e.g., a silanol group on a glass surface). This reaction forms a strong, covalent silicon-oxygen-silicon (Si-O-Si) bond, anchoring the this compound molecule to the surface and releasing a molecule of water.
Cross-linking: Silanol groups on adjacent, surface-bound pentylsilane molecules can react with each other, forming further Si-O-Si linkages. This cross-linking creates a stable, two-dimensional siloxane network on the substrate.
This sequence of hydrolysis and condensation reactions results in a robust, covalently attached monolayer of pentylsiloxane on the substrate surface.
Durability and Stability of this compound Modified Surfaces
The durability of a this compound-modified surface is largely determined by the quality of the initial monolayer and the strength of the interfacial bonds. The covalent Si-O-Si linkages that anchor the silane to the substrate and cross-link the molecules are generally strong and resistant to removal by simple washing or mechanical abrasion.
However, the long-term stability can be influenced by environmental factors, particularly exposure to water. The Si-O-Si bond is susceptible to hydrolysis, especially under acidic or basic conditions. This means that over time, in the presence of water, the siloxane bonds can be broken, leading to the gradual degradation and removal of the silane coating.
The hydrolytic stability of alkylsilane monolayers is a complex issue. While the Si-O-Si bonds are strong, the equilibrium of the condensation reaction can be reversed by the presence of excess water. The hydrophobic nature of the pentyl groups provides a degree of protection by repelling water from the interface, thereby slowing down the hydrolysis of the underlying siloxane bonds. The extent of cross-linking within the monolayer also plays a crucial role; a more densely cross-linked film will exhibit greater resistance to hydrolysis and, therefore, greater durability.
Advanced Research Applications of Pentyltrichlorosilane
Applications in Materials Science and Engineering
In the field of materials science, pentyltrichlorosilane serves as a valuable molecule for surface modification, enabling the creation of thin films and functional coatings with tailored properties.
Thin Film Deposition for Electronic Devices
Chemical Vapor Deposition (CVD) is a cornerstone technique for manufacturing thin films used in electronic and optoelectronic devices. sigmaaldrich.com This process involves the reaction of volatile precursor chemicals on a substrate surface to form a solid film. sigmaaldrich.com Chlorosilanes are a major class of precursors used in the semiconductor industry for the deposition of silicon-based materials, including silicon, silicon carbide, and silicon dioxide. researchgate.netmdpi.com
While trichlorosilane (B8805176) (SiHCl₃) is widely used for silicon epitaxial growth, other organochlorosilanes like methyltrichlorosilane (B1216827) (CH₃SiCl₃) are employed as single precursors for materials like silicon carbide (SiC). researchgate.netmdpi.com The general mechanism involves the thermal decomposition and reaction of the precursor on a heated substrate, leading to the formation of a uniform, crystalline, or amorphous film. sigmaaldrich.com The properties of the resulting film are highly dependent on the precursor chemistry, temperature, pressure, and carrier gas flow rates. sigmaaldrich.com
Alkyltrichlorosilanes, the class of compounds to which this compound belongs, are used to form such films. For instance, processes like Atomic Layer Deposition (ALD), a subclass of CVD, utilize various silicon precursors to grow highly precise, angstrom-scale films of silicon dioxide, a critical component in microelectronics. researchgate.netnih.gov Although specific industrial applications for this compound in this domain are not widely documented, its chemical structure is analogous to other precursors used for depositing silicon-based dielectric or passivation layers.
Table 1: Examples of Chlorosilane Precursors in Thin Film Deposition
| Precursor | Deposited Film | Deposition Method | Typical Application |
|---|---|---|---|
| Trichlorosilane (SiHCl₃) | Epitaxial Silicon (Si) | CVD | Semiconductor wafers researchgate.net |
| Methyltrichlorosilane (CH₃SiCl₃) | Silicon Carbide (SiC) | CVD | High-power electronics mdpi.com |
| Dichlorosilane (SiH₂Cl₂) | Silicon Dioxide (SiO₂) | ALD | Gate dielectrics researchgate.net |
Development of Functional Coatings and Surface Layers
This compound is particularly effective in creating functional surface layers through the process of self-assembly. Alkyltrichlorosilanes react with surfaces rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, or metal oxides, to form highly ordered, covalently bonded films known as Self-Assembled Monolayers (SAMs). aps.org
The formation of a SAM involves three key steps:
Hydrolysis: The trichlorosilyl (B107488) headgroup reacts with trace water molecules to form a more reactive silanetriol (-Si(OH)₃).
Adsorption: The silanetriol molecules adsorb onto the substrate surface.
Condensation: Covalent siloxane (Si-O-Si) bonds are formed both between adjacent molecules and between the molecules and the substrate's hydroxyl groups, creating a densely packed, cross-linked monolayer.
The result is a robust and stable coating whose surface properties are dictated by the exposed terminal group—in this case, the pentyl group. The five-carbon alkyl chain of this compound creates a nonpolar, hydrophobic surface. Such coatings are explored for applications requiring control over wetting, adhesion, and friction. nih.govresearchgate.net For example, similar fluorinated organosilane SAMs are used to create anti-stiction coatings in Micro-Electro-Mechanical Systems (MEMS). researchgate.net The primary application of this compound in this area has been in fundamental research to create precisely defined surfaces for studying molecular-level interactions, as detailed in the section on tactile perception research.
Role in Nanotechnology and Nanostructured Materials
Nanotechnology relies on the ability to manipulate matter at the nanoscale, where surface properties often dominate the behavior of materials. This compound provides a molecular tool for the precise surface engineering of nanomaterials.
Surface Engineering of Nanoparticles and Nanostructures
Nanoparticles, such as those made of silica (B1680970) (SiO₂), often have surfaces covered with hydroxyl groups, making them hydrophilic and prone to aggregation. researchgate.net For many applications, particularly in composites or biomedical technology, it is necessary to modify their surface chemistry. nih.gov Organosilanes are widely used for this purpose, a process known as silanization. mdpi.com
This compound can be used to graft a layer of pentyl groups onto the surface of silica nanoparticles. The reaction mechanism is analogous to the formation of SAMs on flat substrates. This surface modification transforms the nanoparticles from hydrophilic to hydrophobic, which can dramatically improve their dispersibility in nonpolar solvents and polymer matrices. researchgate.netresearchgate.net While numerous studies utilize other alkyltrichlorosilanes like methyltrichlorosilane or octadecyltrichlorosilane (B89594) for this purpose, the principle is directly applicable to this compound to achieve a specific degree of hydrophobicity. researchgate.netresearchgate.net This control over surface energy is critical for creating stable colloidal dispersions and functional nanostructures. researchgate.net
Integration into Advanced Nanomaterials and Composites
The performance of nanocomposites—materials in which nanoparticles are dispersed within a polymer matrix—depends critically on the interface between the nanoparticle filler and the polymer. mdpi.com Poor adhesion or dispersion can lead to weak mechanical properties. Surface engineering of nanoparticles is a key strategy to enhance their compatibility with the host matrix. mdpi.comimist.ma
By functionalizing nanoparticles with this compound, their surface becomes more compatible with nonpolar polymers like polyethylene (B3416737) or polypropylene. This allows the nanoparticles to be integrated more effectively into the polymer matrix, preventing agglomeration and promoting better stress transfer between the polymer and the filler. psu.eduumich.edu This can lead to polymer nanocomposites with significantly improved properties, such as:
Enhanced Mechanical Strength: Improved dispersion and interfacial bonding can increase tensile strength and modulus. mdpi.com
Improved Thermal Stability: The presence of well-dispersed inorganic nanoparticles can increase the heat distortion temperature of the polymer. psu.edu
Modified Barrier Properties: Nanocomposites can exhibit reduced permeability to gases and liquids. umich.edu
The role of this compound is therefore to act as a molecular coupling agent, bridging the inorganic nanoparticle with the organic polymer matrix to create a cohesive and high-performance advanced material.
Tactile Perception Research and Assistive Technologies
A novel and highly specialized application of this compound is in the field of human haptics and tactile perception. Researchers are using precisely crafted molecular surfaces to understand the fundamental limits of our sense of touch. The mechanical stimuli generated when a finger slides across a surface form the basis of fine touch perception. By controlling the chemistry of a surface at the molecular level, it is possible to control friction and create distinct tactile sensations.
In this research, this compound is used to form well-defined SAMs on ultra-smooth glass plates. These chemically controlled surfaces are then used in psychophysical experiments where participants are asked to discriminate between them by touch alone. Studies have shown that humans can perceive differences arising from subtle changes in the molecular structure of these monolayers.
Research involving this compound (C5) and other similar molecules, such as n-Butylaminopropyltrimethoxysilane (C4-APTMS), has demonstrated that even small variations in the chemical makeup of a surface coating can be detected, despite the surfaces having similar physical properties. Current time information in Boston, MA, US. This work marries materials science with psychology to create a new toolkit for studying the sense of touch. Current time information in Boston, MA, US. The ultimate goal is to harness the chemical aspects of fine touch to create richer, more realistic tactile interfaces for haptic devices, virtual reality, and assistive technologies for the visually impaired. Current time information in Boston, MA, US.
Table 2: Research Findings in Tactile Perception Using Silane (B1218182) Monolayers
| Parameter | Finding | Implication for Haptic Technology |
|---|---|---|
| Molecular Structure | Human participants can discriminate between surfaces functionalized with different silane molecules (e.g., this compound) by touch alone. Current time information in Boston, MA, US. | Haptic devices can potentially use chemical surface properties, not just physical bumps, to generate a wider variety of tactile sensations. Current time information in Boston, MA, US. |
| Friction Control | The friction generated between a finger and the silane-coated surface is a key mechanical stimulus for tactile perception. Current time information in Boston, MA, US. | Precise control of surface chemistry allows for fine-tuning of frictional properties to create specific and programmable tactile feedback. |
| Sensitivity Limits | This research helps to elucidate the absolute limits of human tactile sensitivity to molecular-level changes on a surface. Current time information in Boston, MA, US. | Understanding these limits is crucial for designing assistive technologies that can effectively convey information through the sense of touch. |
Creation of Discriminable Surface Textures for Tactile Aids
Recent research has ventured into using chemical surface modifications to create distinct textures for tactile aids, which are crucial for individuals who are blind or have severe visual impairments. nih.gov Traditionally, these aids rely on physical features like raised bumps and lines. nih.gov However, the variety of distinguishable physical textures is limited, creating a bottleneck in the density of information that can be conveyed. nih.gov
To address this limitation, chemical modification using self-assembled thin films of compounds like this compound has been explored to generate unique tactile surfaces. nih.gov In one study, playing cards were coated with this compound to create a surface that could be distinguished by touch from cards coated with a different silane, n-butylaminopropyltriethoxysilane. nih.govarvojournals.org This approach modulates the friction and adhesion forces at the finger-object interface not through physical structure, but through surface chemistry. nih.gov
The process involves creating a self-assembled monolayer of this compound on the surface of an object. This thin film alters the surface properties, resulting in a unique tactile feel. The durability of these coatings is a critical factor, and studies have included mesoscale mechanical friction tests to investigate the effects of wear from repeated use. nih.gov The successful discrimination of these chemically distinct surfaces by users demonstrates the potential for surface coatings to augment or even replace physical textures in the next generation of tactile aids. nih.gov
Psychophysical Evaluation of Tactile Feedback from this compound Coatings
The efficacy of this compound coatings in creating distinguishable textures for tactile aids has been validated through psychophysical evaluations. These studies assess the ability of individuals to perceive and differentiate the tactile feedback from the chemically modified surfaces.
In a notable study, braille-literate participants who are blind were tasked with a two-alternative forced-choice task. arvojournals.org They were presented with two playing cards of the same number, one coated with this compound and the other with a different silane, and were asked to identify a specific card by touch. arvojournals.org
The results of this evaluation were statistically significant, showing that participants could identify the cards based on the chemical coating at a rate well above chance. nih.govarvojournals.org The average accuracy for identifying the correct coated card was 82%, with some participants achieving 100% accuracy. nih.govarvojournals.org This level of success in a controlled experimental setting provides strong evidence that the subtle differences in surface properties created by this compound coatings are perceivable and reliably discriminable by human touch. nih.gov
These findings are crucial as there is no single material property that can predict whether a human can distinguish between surfaces based solely on their chemical structure. nih.gov Therefore, direct testing with human participants is essential. The positive outcomes of these psychophysical tests underscore the potential of using materials chemistry to develop more information-dense and versatile tactile aids. arvojournals.org
Emerging Applications in Optoelectronics and Sensing
The ability of organosilanes, including alkyltrichlorosilanes like this compound, to form high-quality, ultra-thin self-assembled monolayers (SAMs) has made them attractive for applications in optoelectronics and sensing. rsc.orgaip.orggelest.com While research often focuses on the broader class of alkyltrichlorosilanes, the principles are applicable to this compound.
In optoelectronic devices, SAMs are crucial as interlayers and electronically active layers. gelest.com They can be used to fine-tune the work functions of electrodes, which minimizes the energy barriers for charge carrier injection or extraction in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). gelest.comresearchgate.netrepec.orgszfki.hu The formation of a robust SAM with a well-defined thickness and high uniformity is critical for these applications. rsc.orgoaepublish.com Alkyltrichlorosilane SAMs are physically and chemically robust and can self-assemble on common substrates like silicon and glass. rsc.org
In the realm of sensing, the surface modification capabilities of these silanes are being explored for the fabrication of novel sensing materials. utwente.nl Fluorescent SAMs can be created to act as sensing materials for detecting analytes like metal ions. utwente.nl The uniform and controllable nature of the SAMs allows for the creation of cross-reactive fluorescent sensor arrays. utwente.nl Furthermore, in applications like metal-insulator-metal (MIM) diodes, which are used for infrared detection and sensing, alkyltrichlorosilane SAMs serve as the ultra-thin high-quality dielectric layer necessary for engineering the tunneling current. aip.org
The specific choice of the alkyl chain length in alkyltrichlorosilanes can influence properties such as surface roughness and the performance of the resulting electronic device, providing a method to tune the device characteristics for specific high-speed electronics applications. aip.org
Reaction Mechanisms and Chemical Reactivity of Pentyltrichlorosilane
Hydrolysis and Condensation Reaction Pathways of Trichlorosilanes
C₅H₁₁SiCl₃ + 3H₂O → C₅H₁₁Si(OH)₃ + 3HCl
This initial hydrolysis step is typically rapid and exothermic. The resulting pentylsilanetriol (C₅H₁₁Si(OH)₃) is an unstable intermediate that readily undergoes condensation reactions.
The condensation pathway involves the reaction between silanol (B1196071) groups (Si-OH) to form siloxane bonds (Si-O-Si), with the elimination of a water molecule. This can occur between two pentylsilanetriol molecules or between a pentylsilanetriol and a growing polysiloxane chain. The condensation reaction can be depicted as:
2 C₅H₁₁Si(OH)₃ → (HO)₂ (C₅H₁₁)Si-O-Si(C₅H₁₁)(OH)₂ + H₂O
This process continues, leading to the formation of oligomeric and polymeric structures. The structure of the final polysiloxane can range from linear chains to complex, cross-linked three-dimensional networks, depending on the reaction conditions.
The rates of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium. unm.edu In acidic conditions, the reaction is thought to proceed via protonation of the chlorine or hydroxyl group, making the silicon atom more electrophilic and susceptible to attack by water or another silanol group. unm.edu In basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) or silanolate anion on the silicon atom. unm.edu Studies on phenyltrichlorosilane (B1630512) have shown that the concentration of hydrochloric acid (HCl), a byproduct of hydrolysis, can significantly affect the reaction rate and the yield of specific cyclic condensation products. mdpi.comnih.gov
Table 1: General Factors Influencing Hydrolysis and Condensation of Trichlorosilanes
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |
|---|---|---|---|
| Low pH (Acidic) | Generally faster | Slower than hydrolysis | More linear, less branched polymers |
| High pH (Basic) | Generally slower | Faster than hydrolysis | More compact, highly branched, or colloidal particles |
| Water Concentration | Increases with higher concentration | Can be reversible; high water content can favor hydrolysis over condensation | Influences the degree of condensation |
| Temperature | Increases with higher temperature | Increases with higher temperature | Affects reaction kinetics and final structure |
Interactions with Hydroxyl-Terminated Surfaces
A primary application of pentyltrichlorosilane is the modification of surfaces that possess hydroxyl (-OH) groups, such as silica (B1680970), glass, and other metal oxides. dtic.mil This process, known as silanization, results in the formation of a covalent bond between the silicon atom of the silane (B1218182) and an oxygen atom on the surface.
The initial step in the interaction with a hydroxylated surface is the hydrolysis of the trichlorosilyl (B107488) group, either by residual water on the surface or by controlled addition of moisture. The resulting silanetriol can then react with the surface hydroxyl groups through a condensation reaction, forming a stable Si-O-Surface bond and releasing a molecule of water.
C₅H₁₁Si(OH)₃ + HO-Surface → C₅H₁₁Si(OH)₂-O-Surface + H₂O
The remaining silanol groups on the pentylsilane molecule can then react with adjacent surface hydroxyls or with other hydrolyzed this compound molecules. This can lead to the formation of a cross-linked polysiloxane layer on the surface. The extent of this cross-linking depends on the reaction conditions and the density of hydroxyl groups on the surface.
The reaction of trichloromethylsilane with hydrated silica surfaces has been studied, and it was found that the resulting adsorbed species can be cross-linked through intermolecular Si-O-Si bonds. sci-hub.se Curing at elevated temperatures can enhance this cross-linking process. sci-hub.se
Role of Solvents in Silanization Reaction Kinetics
The choice of solvent plays a crucial role in the kinetics and outcome of silanization reactions. The solvent can influence the rate of hydrolysis of the trichlorosilane (B8805176), the solubility of the silane and its hydrolysis products, and the conformation of the silane molecules at the surface.
For silanization to occur effectively, the solvent should be anhydrous to prevent premature hydrolysis and self-condensation of the this compound in the bulk solution. Common solvents for silanization include toluene (B28343), xylene, and other aprotic organic solvents.
A study on the surface modification of cellulose (B213188) nanofibrils with an aminopropyl triethoxysilane (B36694) highlighted the impact of the solvent system (water, ethanol, and a mixture) on the extent of silane modification. mdpi.com It was observed that ethanol-based modifications could lead to cleavage of the propyl chains, while water-based systems promoted the oligomerization of silanes on the surface. mdpi.com While this study was on an alkoxysilane, the principles of solvent influence on hydrolysis and condensation are relevant to trichlorosilanes as well. The polarity of the solvent can affect the stability of the transition states in the hydrolysis and condensation reactions.
Catalysis in Organosilane Reactions and Surface Modification
The hydrolysis and condensation of organosilanes, including this compound, can be catalyzed by both acids and bases. unm.edu As mentioned earlier, the mechanism of catalysis differs between acidic and basic conditions. The HCl generated during the hydrolysis of trichlorosilanes can itself act as an acid catalyst.
In the context of surface modification, amines have been shown to catalyze the reaction between alkoxysilanes and silica surfaces. dtic.mil The amine can function by either aiding the hydrolysis of the alkoxy groups or by accelerating the condensation reaction between the hydrolyzed silane and the surface hydroxyls. dtic.mil For amino-functional silanes, a self-catalysis effect has been observed. dtic.mil
Lewis acids, such as aluminum chloride (AlCl₃), are employed as catalysts in Friedel-Crafts reactions involving organosilanes, which are a type of electrophilic aromatic substitution. libretexts.org While this compound does not have an aromatic ring, this illustrates the use of Lewis acid catalysis in organosilane chemistry.
Electrophilic and Nucleophilic Aspects in this compound Reactivity
The reactivity of this compound can be understood in terms of electrophilic and nucleophilic interactions. masterorganicchemistry.com The silicon atom in this compound is electron-deficient due to the high electronegativity of the three chlorine atoms bonded to it. This makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.comnih.gov
Nucleophiles are species that are electron-rich and can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com In the context of this compound chemistry, common nucleophiles include water, alcohols, and the hydroxyl groups on surfaces.
The hydrolysis of this compound is a classic example of a nucleophilic substitution reaction. A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom. This leads to the displacement of a chloride ion, which is a good leaving group. This process is repeated for all three chlorine atoms.
The general mechanism can be described as follows:
Nucleophilic Attack: The oxygen atom of a water molecule attacks the electrophilic silicon atom of the this compound.
Transition State: A pentacoordinate silicon intermediate or transition state is formed.
Leaving Group Departure: A chloride ion is eliminated, and a proton is lost from the attacking water molecule, forming a silanol group and HCl.
This electrophilic nature of the silicon center is fundamental to the utility of this compound in forming covalent bonds with a wide range of nucleophilic species and surfaces.
Analytical and Characterization Methodologies for Pentyltrichlorosilane Systems
Spectroscopic Techniques for Chemical State and Bonding Analysis
Spectroscopic methods are fundamental to elucidating the chemical composition, bonding environment, and molecular arrangement within pentyltrichlorosilane layers. These techniques provide insights into the covalent attachment to substrates and the conformational order of the pentyl chains.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the top 5-10 nm of a material. xpsfitting.com For this compound monolayers, XPS is essential for verifying the successful deposition and covalent attachment to hydroxylated substrates like silicon wafers with a native oxide layer.
Analysis of a this compound-coated silicon substrate reveals characteristic peaks for silicon (Si 2p), oxygen (O 1s), and carbon (C 1s). A crucial observation is the absence of a chlorine (Cl 2p) signal, which confirms that the chlorosilyl headgroup has fully reacted with the surface hydroxyl groups and that any reaction byproducts have been removed. researchgate.net
High-resolution scans of the Si 2p region can distinguish between different silicon environments. The spectrum is typically deconvoluted into components representing the underlying silicon substrate (Si-Si), the silicon dioxide layer (Si-O-Si), and the silicon atoms of the this compound monolayer covalently bonded to the surface oxide (C-Si-O). The presence of the C-Si-O peak confirms the formation of the siloxane network that anchors the monolayer to the substrate.
| Photoelectron Line | Typical Binding Energy (eV) | Inferred Chemical State/Bonding |
|---|---|---|
| C 1s | ~285.0 | C-C and C-H bonds in the pentyl chain |
| O 1s | ~532.5 - 533.0 | Si-O-Si bonds in the substrate oxide and siloxane linkage |
| Si 2p | ~103.3 - 103.5 | Silicon dioxide (SiO₂) from the native oxide layer thermofisher.comresearchgate.net |
| ~102.0 - 102.6 | Organic silicon (C-Si-O) from the silane (B1218182) monolayer xpsfitting.comrsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing detailed information about the conformational order of the alkyl chains in this compound monolayers. nih.gov The analysis primarily focuses on the C-H stretching region (2800-3000 cm⁻¹) of the infrared spectrum.
The frequencies of the methylene (B1212753) (–CH₂) symmetric (νs) and asymmetric (νa) stretching vibrations are particularly sensitive to the chain conformation. In a highly ordered, all-trans (crystalline-like) alkyl chain, these peaks are typically found at lower frequencies, around 2850 cm⁻¹ and 2919 cm⁻¹, respectively. researchgate.net The presence of gauche defects, which indicate disorder in the monolayer, causes these peak positions to shift to higher wavenumbers and broaden. nih.gov Therefore, by analyzing the precise peak positions in the C-H stretching region, the degree of order within the this compound film can be assessed.
| Vibrational Mode | Wavenumber (cm⁻¹) for Ordered (all-trans) Chains | Wavenumber (cm⁻¹) for Disordered (gauche) Chains |
|---|---|---|
| CH₂ Asymmetric Stretch (νa) | ~2919 | >2920 |
| CH₂ Symmetric Stretch (νs) | ~2850 | >2852 |
| CH₃ Asymmetric Stretch (νa) | ~2960 | No significant shift |
| CH₃ Symmetric Stretch (νs) | ~2875 | No significant shift |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the orientation of molecules within thin films. nih.gov The technique relies on the absorption of linearly polarized X-rays to excite core-level electrons (e.g., carbon K-edge) to unoccupied molecular orbitals (e.g., σ* C-C and σ* C-H). researchgate.net
The intensity of these absorption resonances is dependent on the relative orientation of the electric field vector of the X-rays and the transition dipole moment of the specific molecular orbital. aps.org By measuring the NEXAFS spectra at different angles of X-ray incidence (e.g., normal incidence at 90° and grazing incidence at 20°), the average tilt angle of the pentyl chains with respect to the surface normal can be determined. This angular dependence is known as linear dichroism. nih.gov For a well-ordered monolayer of alkyl chains oriented nearly perpendicular to the surface, the intensity of the σ* C-C resonance will be maximized at normal incidence, while the intensity of resonances associated with C-H bonds (Rydberg states) will be stronger at grazing incidence. researchgate.netnih.gov
Surface Topography and Nanomechanical Characterization
The physical and mechanical properties of this compound surfaces at the nanoscale are critical for their performance. These characteristics are investigated using advanced scanning probe microscopy techniques.
Atomic Force Microscopy (AFM) for Surface Features and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to image the three-dimensional topography of surfaces at the nanoscale. chalcogen.ro For this compound monolayers, AFM is used to assess the quality of the film, including its homogeneity, coverage, and surface roughness. High-quality self-assembled monolayers typically form very smooth and uniform surfaces.
AFM images can reveal whether the monolayer has formed completely or if there are defects, pinholes, or aggregated domains of silane molecules. Quantitative analysis of the AFM data provides key topographical parameters, most notably the root-mean-square (RMS) roughness. For well-formed alkyltrichlorosilane monolayers on smooth substrates like silicon wafers, the RMS roughness is typically very low, often in the range of 0.1 to 0.5 nm, indicating a surface that is smooth on a molecular level. researchgate.net
| Parameter | Description | Typical Value Range for High-Quality Monolayers |
|---|---|---|
| RMS Roughness (Rq) | The root mean square average of the height deviations from the mean plane. | 0.1 - 0.5 nm |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 0.1 - 0.4 nm |
Nanofriction and Mesoscale Friction Testing
The tribological properties of this compound surfaces are investigated using AFM operated in friction force microscopy (FFM) mode, also known as lateral force microscopy (LFM). This technique measures the lateral forces (friction) on the scanning tip as it is moved across the sample surface. FFM provides a map of the frictional characteristics of the surface with nanoscale resolution.
Self-assembled monolayers of alkylsilanes are known to significantly reduce adhesion and friction, making them effective boundary lubricants or anti-stiction coatings, for example in microelectromechanical systems (MEMS). researchgate.netnih.gov By measuring the friction loop (the difference in lateral signal between the forward and reverse scan directions), the coefficient of friction can be estimated. Studies on similar alkylsilane SAMs show that these surfaces exhibit low friction coefficients. The frictional force is influenced by factors such as the packing density and conformational order of the alkyl chains. Well-ordered, densely packed monolayers generally provide lower friction and better wear resistance. researchgate.net
Surface Wettability Analysis via Water Contact Angle Measurements
The modification of surfaces with this compound is primarily aimed at altering their surface energy, which in turn governs their wettability. A key technique to quantify this change is the measurement of the water contact angle (WCA). The contact angle is the angle at which a liquid-vapor interface meets a solid surface, providing a direct measure of the surface's hydrophobicity (water-repellency) or hydrophilicity (water-attraction).
When a droplet of water is placed on a surface, the angle it forms is determined by the balance of forces between the liquid's cohesive forces and the adhesive forces between the liquid and the solid. A high contact angle (typically > 90°) indicates that the liquid tends to bead up, minimizing its contact with the surface, which is characteristic of a hydrophobic surface. Conversely, a low contact angle (< 90°) signifies that the liquid spreads out, indicating a hydrophilic surface.
Self-assembled monolayers (SAMs) of alkyltrichlorosilanes, including this compound, are known to form dense, organized layers on hydroxylated surfaces such as silicon dioxide (SiO₂). rsc.org The trichlorosilyl (B107488) group reacts with the surface hydroxyls to form strong covalent siloxane (Si-O-Si) bonds, while the pentyl groups orient away from the surface, creating a new, low-energy interface composed of hydrocarbon chains. This new surface significantly reduces the surface's affinity for water, leading to a marked increase in the water contact angle.
Research Findings
Research into the effect of alkyl chain length on the wetting properties of surfaces coated with alkyltrichlorosilanes provides valuable insight into the performance of this compound. Studies have shown a clear trend where the water contact angle increases with the length of the alkyl chain up to a certain point. This is attributed to the increased density and van der Waals interactions between longer hydrocarbon chains, which leads to a more ordered and non-polar surface, thereby enhancing its water-repellent characteristics. mdpi.com
For instance, a study on cellulose-based paper coated with various alkyltrichlorosilanes demonstrated that longer alkyl chains generally result in higher hydrophobicity. researchgate.net While this particular study did not include this compound (a C5 chain), the data for methyltrichlorosilane (B1216827) (C1), butyltrichlorosilane (B1265895) (C4), dodecyltrichlorosilane (B1359458) (C12), and octadecyltrichlorosilane (B89594) (C18) allows for an interpolation of the expected behavior of a C5 chain. The increase in hydrophobicity is generally observed as the chain length increases from very short chains, after which it tends to plateau.
The formation of a uniform, densely packed monolayer is crucial for achieving high water contact angles. rsc.org The reaction conditions, such as humidity and temperature, play a significant role in the quality of the resulting SAM. The presence of a thin layer of water on the substrate is necessary to facilitate the hydrolysis of the trichlorosilane (B8805176) headgroup, which then allows for polymerization and bonding to the surface.
The following interactive table presents typical water contact angle measurements for surfaces modified with alkyltrichlorosilanes of varying alkyl chain lengths. The value for this compound is an expected value based on the established trend.
| Alkyltrichlorosilane | Alkyl Chain Length | Typical Water Contact Angle (°) on SiO₂ |
|---|---|---|
| Methyltrichlorosilane | C1 | ~105° |
| Butyltrichlorosilane | C4 | ~108° |
| This compound | C5 | ~109° |
| Octyltrichlorosilane | C8 | ~110° |
| Dodecyltrichlorosilane | C12 | ~111° |
| Octadecyltrichlorosilane | C18 | ~112° |
The data clearly illustrates that as the alkyl chain length increases, the surface becomes more hydrophobic, as indicated by the rising water contact angle. The pentyl (C5) chain of this compound provides a significant hydrophobic character, positioning it as an effective agent for creating water-repellent surfaces, with performance slightly superior to shorter-chain silanes like methyl- and butyltrichlorosilane.
Computational and Theoretical Investigations of Pentyltrichlorosilane Systems
Molecular Dynamics Simulations of SAM Formation and Structure
Molecular dynamics (MD) simulations are a cornerstone for studying the formation and structure of self-assembled monolayers. These simulations model the time-dependent behavior of molecular systems, providing a detailed picture of the self-assembly process of alkyltrichlorosilanes on substrates like silica (B1680970). The process generally involves the hydrolysis of the trichlorosilyl (B107488) headgroup in the presence of trace surface water, followed by condensation reactions that form a cross-linked siloxane (Si-O-Si) network covalently bonded to the surface.
MD simulations on related molecules like dodecyltrichlorosilane (B1359458) (DTS) and octadecyltrichlorosilane (B89594) (OTS) reveal critical relationships between surface coverage and the final structure of the monolayer. semanticscholar.orgfigshare.com At low surface coverage, the alkyl chains tend to lie flat on the surface. As coverage increases, steric hindrance forces the chains to stand up, leading to a more ordered, crystalline-like film. semanticscholar.org Key structural parameters such as film thickness and the tilt angle of the alkyl chains with respect to the surface normal are directly dependent on the packing density.
Simulations have shown that for n-alkyltrichlorosilanes, there is a clear correlation between these structural properties. This relationship, established through extensive simulations, can be extrapolated to understand the behavior of pentyltrichlorosilane SAMs. semanticscholar.org
| Surface Coverage (molecules/nm²) | Average Tilt Angle (°) | Average Film Thickness (Å) | Dominant Chain Conformation |
|---|---|---|---|
| Low (~1.5) | High (~45-60°) | Low | Disordered / Lying Down |
| Medium (~3.0) | Moderate (~25-35°) | Medium | Partially Ordered |
| High (~4.5) | Low (~10-20°) | High | Highly Ordered / Crystalline-like |
This table is generated based on qualitative and quantitative relationships reported for dodecyltrichlorosilane and octadecyltrichlorosilane, which are expected to be representative for other n-alkyltrichlorosilanes like this compound. semanticscholar.orgfigshare.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules from first principles. mdpi.com These methods can predict molecular geometries, vibrational frequencies (corresponding to IR and Raman spectra), partial atomic charges, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua
For a molecule like this compound, DFT calculations can elucidate the reactivity of the Si-Cl bonds, which are central to the hydrolysis and surface attachment processes. The partial positive charge on the silicon atom, induced by the electronegative chlorine atoms, makes it susceptible to nucleophilic attack by water.
| Property | Calculated Value | Significance |
|---|---|---|
| Si-Cl Bond Length | ~2.04 Å | Indicates the covalent bond distance between silicon and chlorine. |
| C-Si-Cl Bond Angle | ~108° | Describes the tetrahedral geometry around the silicon atom. |
| NBO Partial Charge on Si | ~+1.5 to +1.8 | A high positive charge indicates the silicon atom is highly electrophilic and reactive. |
| LUMO Energy | Varies with basis set | A low LUMO energy suggests a high susceptibility to nucleophilic attack, facilitating hydrolysis. |
Data is representative of typical values obtained from DFT calculations on simple alkyltrichlorosilanes and serves to illustrate the types of parameters that can be determined for this compound.
Computational Modeling of Interfacial Interactions
The performance of a SAM is dictated by the interactions at the interface between the monolayer and the substrate, as well as between the monolayer and its environment. Computational modeling of these interfacial interactions often requires multiscale approaches, combining quantum mechanics (QM) for the chemically reactive regions and molecular mechanics (MM) for the larger system. researchgate.net
For a this compound SAM on a silicon oxide surface, QM/MM models can be used to study the covalent linkage between the silane (B1218182) headgroup and the surface hydroxyls. These models can calculate the binding energy of the Si-O-Substrate bond and investigate the influence of neighboring silane molecules on this bond's strength and stability. The structure and energy of the interface determine many macroscopic properties, including adhesion, thermal stability, and the effectiveness of the monolayer as a barrier. researchgate.net Computational models can explain how factors like alkyl chain length and packing density influence these interfacial properties. For example, longer, more densely packed chains lead to stronger van der Waals interactions, which contribute to a more stable and robust film. researchgate.net
Predictive Chemistry and Machine Learning Approaches for Silane Behavior
Predictive chemistry, particularly through machine learning (ML), is an emerging field that aims to forecast molecular behavior and properties based on existing data. iscientific.org For silanes, ML models could be developed to predict a range of behaviors, from reaction kinetics to the final properties of a SAM.
The general workflow involves creating a dataset of silane molecules with known properties and then training an ML algorithm—such as a random forest, support vector machine, or neural network—to learn the relationship between molecular structure and outcome. mdpi.comnih.gov The molecular structure is converted into numerical descriptors, or "features," which can include molecular fingerprints, topological indices, or quantum-chemically calculated properties like bond energies and partial charges. digitellinc.com
For this compound and other alkylsilanes, ML models could be trained to predict:
Hydrolysis Rate: Based on the electronic properties of the leaving groups on the silicon atom.
SAM Quality: Predicting properties like contact angle, film thickness, or surface order based on the alkyl chain length, deposition conditions, and substrate type.
Adhesion and Friction: Correlating molecular features with tribological performance. ucla.edu
While specific ML models for this compound have not been detailed in the literature, the methodology is well-established and offers a promising avenue for accelerating the design and optimization of silane-based surface modifications. digitellinc.com
Theoretical Basis for Structure-Property Relationships in this compound SAMs
The link between the molecular structure of a SAM and its macroscopic properties is fundamental to its application. Theoretical models provide the basis for understanding these relationships. For this compound SAMs, as with other n-alkyltrichlorosilane systems, the primary structural variables are the length of the pentyl chain, the packing density, and the degree of cross-linking in the siloxane network.
Theoretical investigations, combining MD and quantum chemistry, establish how these structural features influence key functional properties:
Wettability: A well-ordered, densely packed SAM of this compound exposes a uniform surface of low-energy pentyl groups, leading to hydrophobicity. The degree of order is critical; disordered films with exposed polar silanol (B1196071) groups will be more hydrophilic. researchgate.net
Tribological Properties: The friction and wear resistance of the SAM are related to the cohesive strength of the film, provided by inter-chain van der Waals forces, and the covalent attachment to the substrate. Densely packed films are generally more durable. researchgate.net
Barrier Properties: The ability of the SAM to act as a corrosion or diffusion barrier is directly related to its packing density. A highly ordered, crystalline-like structure minimizes pinholes and defects, providing a more effective barrier. researchgate.net
| Structural Feature | Influenced Property | Theoretical Basis |
|---|---|---|
| Alkyl Chain Length | Wettability, Thickness, Thermal Stability | Longer chains increase van der Waals forces, leading to better packing, higher hydrophobicity, and greater stability. researchgate.net |
| Packing Density / Order | Friction, Wear Resistance, Barrier Efficacy | High density and crystalline order minimize defects and maximize cohesive forces, improving mechanical and barrier properties. researchgate.net |
| Si-O-Si Cross-linking | Chemical and Thermal Stability | A robust, fully formed siloxane network provides a strong covalent foundation for the monolayer, enhancing its durability. |
Future Research Directions and Innovation Frontiers
Development of Multifunctional Coatings and Hybrid Materials
A significant area of future innovation lies in leveraging pentyltrichlorosilane for the creation of multifunctional coatings and advanced hybrid materials. The core principle involves combining the hydrophobic qualities imparted by the pentyl group with the durable, covalent bonding enabled by the trichlorosilyl (B107488) group. researchgate.net
Researchers are focused on developing coatings that possess multiple, often contradictory, properties simultaneously. For instance, incorporating this compound into sol-gel formulations with other precursors, such as tetraethoxysilane, can yield materials that are both mechanically robust and highly water-repellent. nih.gov These hybrid organic-inorganic coatings are promising for applications requiring durability and resistance to environmental degradation, such as protective layers for architectural materials and automotive components. researchgate.netnih.gov
Future work will likely concentrate on creating "smart" coatings that can respond to environmental stimuli. By co-condensing this compound with functional silanes, it may be possible to design surfaces that switch between hydrophobic and hydrophilic states or exhibit self-healing properties. The development of these materials relies on precise control over the molecular architecture of the coating.
Table 1: Potential Multifunctional Properties of this compound-Based Hybrid Coatings
| Property | Enabling Feature of this compound | Potential Application Area | Research Goal |
| Hydrophobicity & Oleophobicity | Low surface energy of the pentyl alkyl chain. | Self-cleaning glass, anti-graffiti surfaces, stain-resistant textiles. hskbrchemical.com | Achieve superhydrophobicity (Water contact angle >150°) with high durability. mdpi.com |
| Corrosion Resistance | Formation of a dense, covalently bonded siloxane network on metal substrates. | Protective coatings for marine infrastructure, automotive parts, and aerospace components. semanticscholar.org | Integrate corrosion inhibition with enhanced abrasion resistance. |
| Mechanical Hardness | Integration into a cross-linked inorganic-organic polymer network. | Scratch-resistant coatings for electronics displays and optical lenses. mdpi.com | Balance hardness with flexibility to prevent cracking under stress. |
| Adhesion Promotion | Acts as a molecular bridge between inorganic substrates and organic polymer topcoats. researchgate.net | Primers for paints and adhesives on glass and metal surfaces. | Improve adhesion in harsh environments, such as high humidity and temperature. researchgate.net |
Integration with Advanced Manufacturing and Microfabrication
The integration of this compound with advanced manufacturing processes is a burgeoning field with significant potential. Its ability to form well-defined self-assembled monolayers (SAMs) on various substrates is particularly valuable in micro- and nanofabrication. rsc.orgbiu.ac.il
In the realm of soft lithography , a set of techniques used to fabricate micro- and nanostructures, this compound can be used to modify the surface of elastomeric stamps, typically made of polydimethylsiloxane (B3030410) (PDMS). purdue.eduharvard.edusci-hub.se A monolayer of this compound can lower the surface energy of the stamp, acting as a release layer that prevents the material being molded from sticking. This facilitates the high-fidelity replication of nanoscale features, which is crucial for manufacturing microfluidic devices, sensors, and flexible electronics. purdue.eduelveflow.com
Another key application is in injection molding , where this compound-based coatings can serve as durable, anti-adhesive layers on mold surfaces. researchgate.net This facilitates the easy release of polymer parts, reducing cycle times and improving the surface finish of the final product.
Future research will explore the use of this compound SAMs as ultrathin dielectric layers in molecular electronics or as surface modifiers to control the alignment of liquid crystals in display technologies. researchgate.net The precise control over surface properties at the molecular level is essential for the continued miniaturization and advancement of electronic devices. biu.ac.il
Exploration of this compound in Bio-Interfaces and Advanced Biomedical Devices
The interface between a synthetic material and a biological environment is critical for the success of any implantable medical device. This compound offers a powerful tool for modifying the surfaces of these devices to enhance their biocompatibility and performance. nih.govnih.gov
By forming a hydrophobic and chemically stable self-assembled monolayer, this compound can create a non-fouling surface. Such a surface resists the non-specific adsorption of proteins and the adhesion of bacteria, which are often the initial steps leading to implant rejection and device-related infections. nih.govmdpi.com This is a nature-inspired strategy, mimicking surfaces that remain clean in biological environments. nih.gov This could be applied to a range of devices, including cardiovascular stents, catheters, and surgical tools.
Future research will focus on creating more sophisticated, bio-interactive surfaces. This could involve patterning surfaces with this compound alongside other silanes that present specific bioactive groups. nih.gov Such patterned surfaces could be designed to promote the adhesion and growth of desired cell types (e.g., bone cells on an orthopedic implant) while repelling others (e.g., bacteria). researchgate.nettaiwan-healthcare.org The ability to tailor the surface chemistry at the nanoscale will be pivotal in developing the next generation of medical implants that integrate seamlessly with the body. nih.gov
Table 2: Research Frontiers for this compound in Biomedical Applications
| Research Area | Objective | Mechanism of Action | Potential Device Application |
| Anti-Biofouling Surfaces | Prevent protein adsorption and bacterial adhesion. | Creation of a low surface energy, hydrophobic monolayer. | Catheters, biosensors, surgical instruments. |
| Improving Osseointegration | Promote selective adhesion of bone cells (osteoblasts). | Micropatterning surfaces with hydrophobic (pentyl) and cell-adhesive regions. | Dental and orthopedic implants. mdpi.com |
| Controlled Drug Delivery | Modify the surface of drug-eluting devices to control release kinetics. | Using the this compound layer as a hydrophobic barrier to modulate drug diffusion. | Drug-eluting stents, implantable reservoirs. |
| Enhanced Biocompatibility | Reduce the foreign body response to an implanted device. | Passivating the implant surface to make it appear more inert to the immune system. | All long-term implantable devices. |
Interdisciplinary Research on Human-Material Interaction and Sensory Feedback
An emerging and highly innovative frontier is the use of molecularly engineered surfaces to control human-material interactions, particularly the sense of touch (haptics). The tactile properties of a surface—how it feels—are governed by factors like texture, friction, and thermal conductivity. This compound, by forming a well-defined surface layer, can precisely modify these properties.
The field of "Organic Haptics" merges materials chemistry with human psychology and neuroscience to understand and engineer tactile perception. nih.gov Ultrathin silane (B1218182) films are already used in touch screens to resist smudging and provide a smooth feel. nih.gov Future research could use this compound and other organosilanes to create surfaces with programmable or spatially patterned tactile properties. For example, by varying the density of the pentyl chains on a surface, it might be possible to create textures that are perceptible to the human finger but invisible to the eye.
This interdisciplinary research could lead to:
Advanced consumer electronics: Touchscreens and casings with customized textures and feel.
Haptic feedback systems: Devices for virtual and augmented reality that can simulate the feel of different materials.
Assistive technologies: Tools for the visually impaired that convey information through tactile cues.
This frontier requires a deep, collaborative effort between chemists, materials scientists, and perception researchers to correlate the molecular structure of a surface with the resulting sensory experience. nih.gov
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (GC-MS) | Source |
|---|---|---|---|---|---|
| Grignard + SiCl₄ | 0–5 | None | 78 | 95% | |
| Modified Grignard | -10 | FeCl₃ | 92 | 98% |
Best Practice: Use inert atmosphere (N₂/Ar) and rigorously dry reagents to prevent hydrolysis .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies organic moieties; ²⁹Si NMR confirms trichlorosilyl group (δ ≈ 10–15 ppm) .
- FT-IR: Peaks at 550–600 cm⁻¹ (Si-Cl stretching) and 1250 cm⁻¹ (Si-C bending) .
- GC-MS: Quantifies purity and detects volatile byproducts (e.g., hexane, siloxanes).
Limitations: NMR sensitivity requires high-purity samples; IR may overlap with solvent peaks.
Advanced: How can conflicting literature data on this compound’s hydrolysis kinetics be resolved?
Methodological Answer:
Discrepancies often arise from moisture levels, solvent polarity, or measurement techniques. To address contradictions:
Standardize Conditions: Replicate experiments under controlled humidity (<5 ppm H₂O) and solvent systems (e.g., dry toluene vs. wet acetone) .
Multi-Technique Validation: Combine kinetic NMR (real-time monitoring) with pH-dependent conductivity measurements .
Statistical Analysis: Apply ANOVA to compare datasets and identify outliers .
Example: A 2022 study resolved conflicting half-life values (10 vs. 25 mins) by isolating trace water content as the critical variable .
Advanced: What computational methods are suitable for modeling this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Predicts reaction pathways (e.g., hydrolysis energetics) using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD): Simulates solvent effects on silylation kinetics.
- Software Tools: Gaussian, ORCA, or VMD for visualization and energy profiling.
Key Consideration: Validate computational results with experimental kinetics (e.g., Arrhenius plots) .
Advanced: How can factorial design optimize this compound’s synthesis parameters?
Methodological Answer:
A 2³ factorial design evaluates three variables: temperature, catalyst concentration, and stirring rate.
Steps:
Define Factors and Levels: E.g., Temperature (Level 1: -5°C; Level 2: 25°C).
Response Variables: Yield, purity, reaction time.
Statistical Analysis: Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).
Q. Table 2: Factorial Design Example
| Run | Temp (°C) | Catalyst (mol%) | Stirring (rpm) | Yield (%) |
|---|---|---|---|---|
| 1 | -5 | 0.5 | 300 | 85 |
| 2 | 25 | 0.5 | 300 | 72 |
Outcome: Lower temperature and higher catalyst loading maximize yield .
Advanced: What mechanisms explain this compound’s role in surface functionalization?
Methodological Answer:
The compound acts as a precursor for self-assembled monolayers (SAMs) via:
Hydrolysis: Si-Cl bonds react with surface hydroxyl groups (e.g., SiO₂).
Condensation: Forms Si-O-Si linkages, enabling alkyl chain alignment.
Contradiction: Some studies propose a two-step hydrolysis-adsorption process, while others suggest simultaneous mechanisms. Resolution involves in-situ AFM or QCM-D to monitor adsorption kinetics .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Acid-resistant gloves, face shield, and fume hood use.
- Moisture Control: Store under inert gas; use molecular sieves in solvents.
- Spill Management: Neutralize with sodium bicarbonate or specialized silica absorbents .
Guidelines for Researchers:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
